Methacrylamidopropylbis(trimethylsiloxy)methylsilane
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Overview
Description
Methacrylamidopropylbis(trimethylsiloxy)methylsilane is an organosilicon compound with the molecular formula C14H33NO3Si3 and a molecular weight of 347.67322 g/mol . This compound is known for its unique chemical structure, which includes both methacrylamide and siloxane groups, making it a versatile material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylamidopropylbis(trimethylsiloxy)methylsilane can be synthesized through a series of chemical reactions involving the functionalization of siloxane compounds. One common method involves the reaction of γ-chloropropyldi(trimethylsiloxy)methylsilane with N-methylpyrrolidine in isopropanol at 85°C . This reaction results in the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methacrylamidopropylbis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.
Polymerization: Formation of polymers through the reaction of methacrylamide groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrosilanes: For hydrosilylation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Radical Initiators: For polymerization reactions[][3].
Major Products Formed
The major products formed from these reactions include various organosilicon polymers and copolymers, which have applications in coatings, adhesives, and sealants[3][3].
Scientific Research Applications
Methacrylamidopropylbis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methacrylamidopropylbis(trimethylsiloxy)methylsilane involves its ability to form strong covalent bonds with various substrates. The methacrylamide group can undergo polymerization, while the siloxane groups provide flexibility and hydrophobicity. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Methacrylamidopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsiloxy groups.
Methacrylamidopropyltriethoxysilane: Contains ethoxy groups instead of trimethylsiloxy groups.
Uniqueness
Methacrylamidopropylbis(trimethylsiloxy)methylsilane is unique due to its combination of methacrylamide and siloxane groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring both polymerization and hydrophobic properties .
Properties
IUPAC Name |
2-methyl-N-[3-[methyl-bis(trimethylsilyloxy)silyl]propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO3Si3/c1-13(2)14(16)15-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVHKFBUGKBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO3Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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